

# An In-depth Technical Guide to the Physicochemical Properties of Deuterated N-Butyrylglycine

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## Compound of Interest

Compound Name: *N-Butyrylglycine-d2*

Cat. No.: *B12349981*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated N-Butyrylglycine. This document is intended to be a valuable resource for researchers and professionals involved in drug development and metabolic studies, offering detailed data, experimental methodologies, and relevant metabolic pathway information.

## Core Physicochemical Properties

Quantitative data for both deuterated N-Butyrylglycine (N-Butyrylglycine-d7) and its non-deuterated counterpart are summarized below. It is important to note that currently available data for the deuterated form are primarily computed, while some experimental data exists for the non-deuterated form.

## Table 1: General Physicochemical Properties

| Property          | Deuterated N-Butyrylglycine (N-Butyrylglycine-d7)                | N-Butyrylglycine (Non-deuterated)                     | Data Type         | Source  |
|-------------------|--|---|-------------------|---|
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> D <sub>7</sub> NO <sub>3</sub> [1] | C <sub>6</sub> H <sub>11</sub> NO <sub>3</sub> [2][3] | ---               | PubChem, BOC Sciences, CymitQuimica                   |
| Molecular Weight  | 152.20 g/mol [4][5]  | 145.16 g/mol [2][3]                                   | Computed/Standard | PubChem, Pharmaffiliates, Sigma-Aldrich, CymitQuimica |
| Appearance        | Solid (Predicted)  | Solid[2][6]   | Experimental      | Human Metabolome Database                             |
| Melting Point     | No data available  | No experimental data available[6]                     | ---               | Human Metabolome Database                             |
| Boiling Point     | No data available  | No experimental data available[6]                     | ---               | Human Metabolome Database                             |

**Table 2: Solubility and Partitioning Properties**

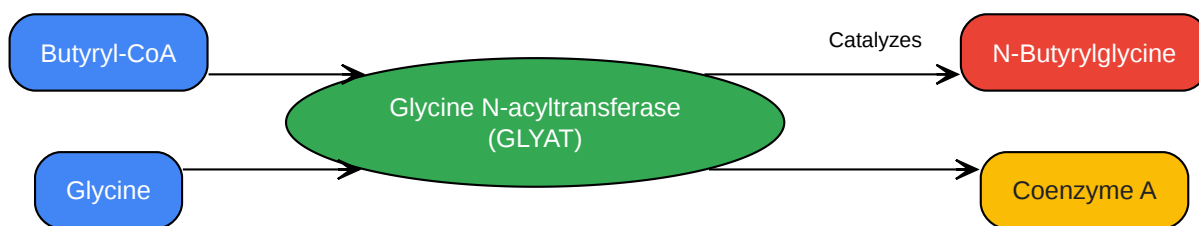
| Property         | Deuterated N-Butyrylglycine (N-Butyrylglycine-d7) | N-Butyrylglycine (Non-deuterated) | Data Type | Source           |
|------------------|---|-----------------------------------|-----------|------------------|
| Water Solubility | No data available                                 | 17.6 g/L[6][7]                    | Predicted | ALOGPS, ChemAxon |
| XLogP3           | 1.1[4]  | 1.1[2]                            | Computed  | PubChem          |
| LogP             | No data available                                 | 0.03[6][7]                        | Predicted | ALOGPS, ChemAxon |

**Table 3: Acid-Base Properties**

| Property               | Deuterated N-Butyrylglycine (N-Butyrylglycine-d7) | N-Butyrylglycine (Non-deuterated) | Data Type | Source   |
|------------------------|---|-----------------------------------|-----------|----------|
| pKa (Strongest Acidic) | No data available                                 | 4.06[6][7]                        | Predicted | ChemAxon |

## Metabolic Pathway: Formation of N-Butyrylglycine

N-Butyrylglycine is an acyl glycine, which are typically minor metabolites of fatty acids.[7] The formation of N-Butyrylglycine is a key metabolic process catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13).[7][8] This enzyme facilitates the conjugation of an acyl-CoA molecule, in this case, Butyryl-CoA, with the amino acid glycine.[7][8] This reaction is significant in the detoxification of certain endogenous and exogenous compounds.[9]



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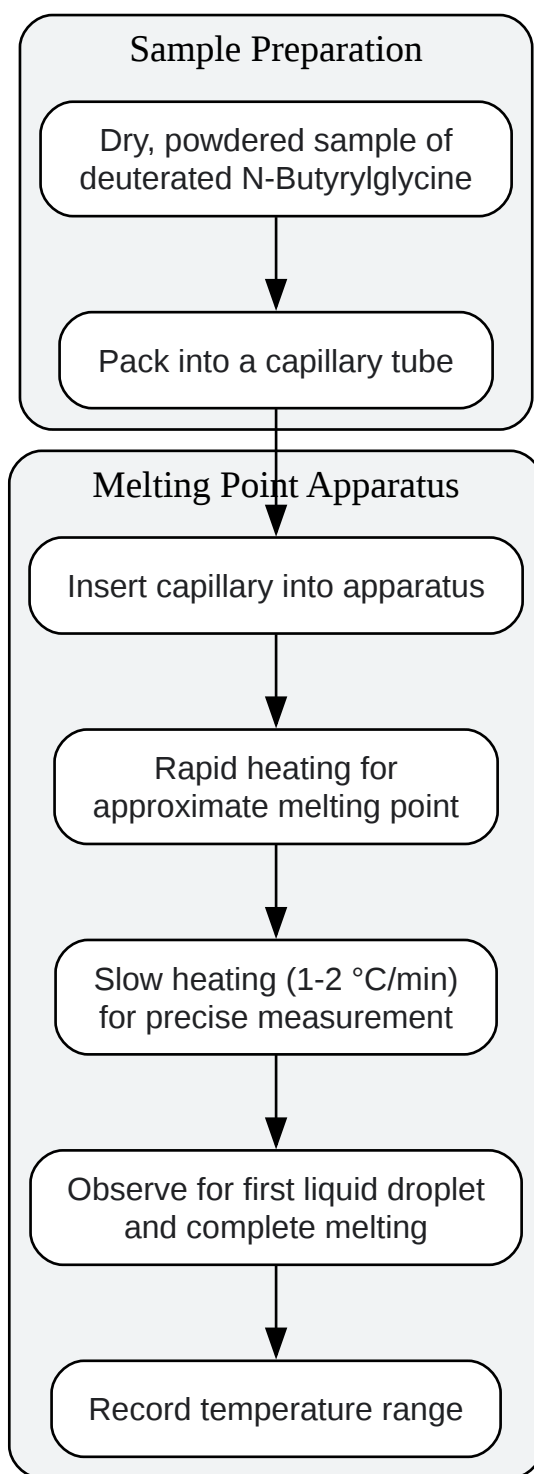
Caption: Metabolic formation of N-Butyrylglycine.

## Experimental Protocols

While specific experimental data for deuterated N-Butyrylglycine is limited, the following sections detail generalized, yet comprehensive, protocols for determining the key physicochemical properties discussed. These methodologies are standard in the field and applicable to the analysis of deuterated compounds.

### Melting Point Determination

The melting point of a solid is a critical indicator of its purity.



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Caption: Workflow for melting point determination.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry deuterated N-Butyrylglycine is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Approximate Determination:** The sample is heated rapidly to determine an approximate melting range.
- **Precise Determination:** A fresh sample is heated slowly, at a rate of 1-2°C per minute, approaching the approximate melting point.
- **Observation and Recording:** The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

## Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of deuterated N-Butyrylglycine is added to a known volume of purified water in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Sample Analysis:** A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.
- **Calculation:** The solubility is expressed in g/L or mol/L.

## pKa Determination

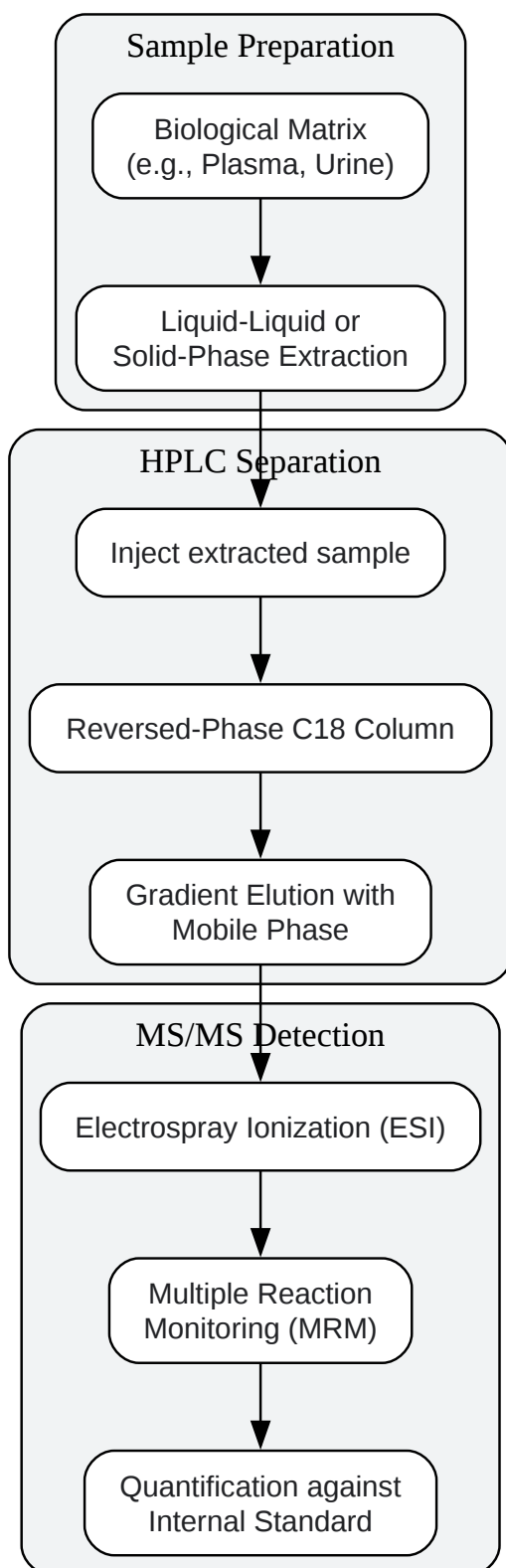
The pKa, or acid dissociation constant, can be determined experimentally by potentiometric titration.

Methodology:

- **Solution Preparation:** A precise amount of deuterated N-Butyrylglycine is dissolved in a known volume of deionized water.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added.
- **pKa Calculation:** The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

## Analytical Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of N-acyl glycines in biological matrices.



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Caption: Workflow for HPLC-MS/MS analysis.



### Methodology:

- **Sample Preparation:** Biological samples (e.g., plasma, urine) are subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and remove interfering substances. An internal standard (e.g., a stable isotope-labeled analog) is added prior to extraction for accurate quantification.
- **Chromatographic Separation:** The extracted sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution with a suitable mobile phase (e.g., a mixture of water and acetonitrile with additives like formic acid) is used to separate N-Butyrylglycine from other components.<sup>[10]</sup>
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.
- **Quantification:** The concentration of deuterated N-Butyrylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

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